2-(4-{4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol
CAS No.:
Cat. No.: VC15089270
Molecular Formula: C23H24FN7O
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24FN7O |
|---|---|
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | 2-[4-[4-(4-fluoroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
| Standard InChI | InChI=1S/C23H24FN7O/c24-17-6-8-18(9-7-17)26-21-20-16-25-31(19-4-2-1-3-5-19)22(20)28-23(27-21)30-12-10-29(11-13-30)14-15-32/h1-9,16,32H,10-15H2,(H,26,27,28) |
| Standard InChI Key | RCTSZKKMEXIORR-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CCO)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F |
Introduction
2-(4-{4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol: A Comprehensive Overview
Synthesis and Mechanistic Insights
The synthesis involves multistep processes to construct the pyrazolo[3,4-d]pyrimidine scaffold and functionalize it with the piperazine-ethanol and fluorophenylamino groups. Key steps include:
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Core Formation: Cyclization reactions to generate the pyrazolo[3,4-d]pyrimidine backbone.
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Functionalization:
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Introduction of the piperazine-ethanol substituent at position 6.
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Coupling of the 4-fluorophenylamino group at position 4 via nucleophilic substitution or cross-coupling.
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Mechanism of Action:
As a protein kinase inhibitor, this compound likely binds to kinase ATP pockets, disrupting phosphorylation-dependent signaling pathways. Structural analogs (e.g., pyrazolo[3,4-d]pyrimidines) have shown activity against kinases like EGFR, p70S6K, and Akt .
Pharmacological Applications
Oncology Focus:
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Kinase Inhibition: Targets kinases critical for tumor growth and survival, such as EGFR (epidermal growth factor receptor) and Akt (protein kinase B).
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Preclinical Efficacy: Structural analogs have demonstrated antitumor activity in cell lines (e.g., MCF-7 breast cancer cells) and in vivo models .
Research Findings and Clinical Relevance
Key Observations:
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Structural Optimization: Fluorophenylamino and piperazine-ethanol groups enhance solubility and target binding.
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Selectivity: Pyrazolo[3,4-d]pyrimidines often exhibit ATP-competitive inhibition, reducing off-target effects compared to broader kinase inhibitors .
Gaps in Data:
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Direct Clinical Trials: No published data exists for this specific compound.
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Toxicity Profile: Limited information on metabolite stability or pharmacokinetics.
Comparative Analysis with Structural Analogues
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